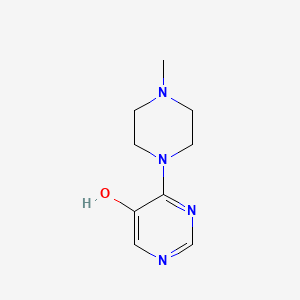
4-(4-Methylpiperazin-1-yl)pyrimidin-5-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Methylpiperazin-1-yl)pyrimidin-5-ol is an organic compound that belongs to the class of pyrimidines. It is characterized by the presence of a piperazine ring substituted with a methyl group and a hydroxyl group attached to the pyrimidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methylpiperazin-1-yl)pyrimidin-5-ol typically involves the reaction of 4-methylpiperazine with a pyrimidine derivative. One common method includes the use of 2-chloro-5-hydroxypyrimidine as a starting material, which undergoes nucleophilic substitution with 4-methylpiperazine under basic conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Methylpiperazin-1-yl)pyrimidin-5-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to modify the piperazine ring.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidin-5-one derivatives, while substitution reactions can produce various substituted pyrimidines .
Applications De Recherche Scientifique
4-(4-Methylpiperazin-1-yl)pyrimidin-5-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Industry: The compound can be used in the development of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of 4-(4-Methylpiperazin-1-yl)pyrimidin-5-ol involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
Imatinib: A well-known tyrosine kinase inhibitor used in the treatment of chronic myelogenous leukemia.
2-(4-Methylpiperazin-1-yl)pyrimidin-5-ylboronic acid: Another compound with a similar structure but different functional groups.
Uniqueness
4-(4-Methylpiperazin-1-yl)pyrimidin-5-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxyl group and piperazine ring make it a versatile scaffold for further chemical modifications and potential therapeutic applications .
Propriétés
Formule moléculaire |
C9H14N4O |
|---|---|
Poids moléculaire |
194.23 g/mol |
Nom IUPAC |
4-(4-methylpiperazin-1-yl)pyrimidin-5-ol |
InChI |
InChI=1S/C9H14N4O/c1-12-2-4-13(5-3-12)9-8(14)6-10-7-11-9/h6-7,14H,2-5H2,1H3 |
Clé InChI |
LYFHUUVZKGNYEC-UHFFFAOYSA-N |
SMILES canonique |
CN1CCN(CC1)C2=NC=NC=C2O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


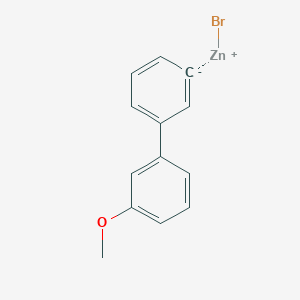
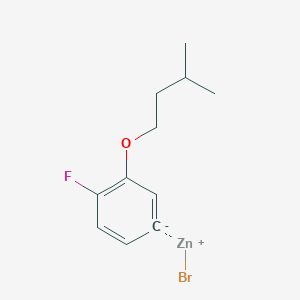
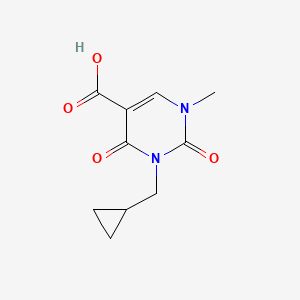
![7-(Tert-butyl)spiro[3.5]nonan-1-ol](/img/structure/B14881919.png)
![2-(3-phenyl-5H-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazin-6(7H)-yl)acetic acid](/img/structure/B14881921.png)

![2-[(1-Pyrrolidino)methyl]phenylZinc bromide](/img/structure/B14881929.png)
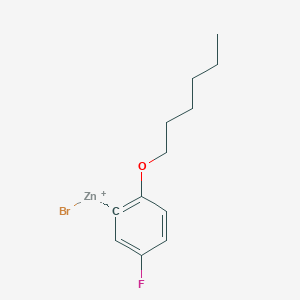
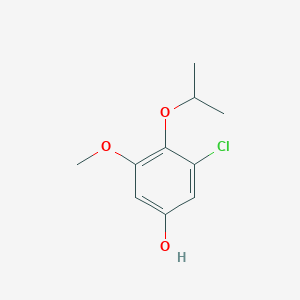

![2-((2,2,2-Trifluoroethyl)thio)benzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B14881968.png)
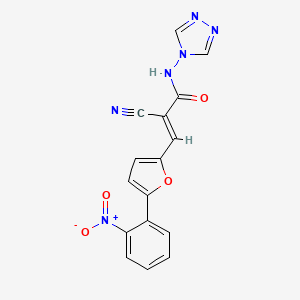
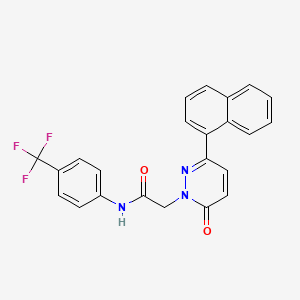
![2-[(2',5'-Difluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14881995.png)
